2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride
Overview
Description
2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O and its molecular weight is 194.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Anticancer Activity
A series of functionalized amino acid derivatives, including structures related to 2-Amino-N-(sec-butyl)-2-methylpropanamide hydrochloride, were synthesized and evaluated for their potential in anticancer applications. Some compounds exhibited promising cytotoxicity against human cancer cell lines, indicating the utility of these derivatives in designing new anticancer agents (Kumar et al., 2009).
Preparation and Characterization of Polymeric Materials
Research into polymeric materials has explored the use of related compounds for the preparation of cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes. These materials have applications in various fields, including drug delivery and tissue engineering, due to their responsive properties and surface functionality (Meunier et al., 1995).
Development of Antihistaminic Agents
Derivatives of 2-methylpropanamide, structurally related to the compound , have been synthesized and tested for their antihistaminic and anticholinergic activities. Such studies contribute to the development of new therapeutic agents for allergies and other related conditions (Arayne et al., 2017).
Photochemical Studies
The photochemistry of organophosphorus compounds, including those with structural similarities to this compound, has been investigated, highlighting potential applications in environmental chemistry and the study of degradation pathways of agrochemicals (Katagi, 1993).
Polymer Synthesis and Application
The synthesis of smart hydrogels incorporating amino acid derivatives demonstrates the versatility of these compounds in creating materials with specific swelling behaviors and adsorption capacities. Such materials have potential applications in environmental remediation and controlled drug release (Singha et al., 2019).
Properties
IUPAC Name |
2-amino-N-butan-2-yl-2-methylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-5-6(2)10-7(11)8(3,4)9;/h6H,5,9H2,1-4H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWWUAOEGOGRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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